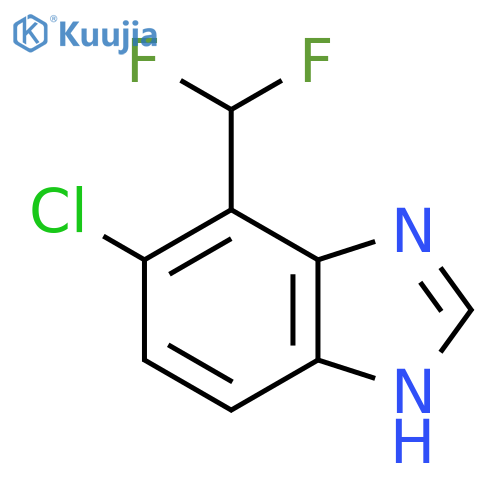

Cas no 1804058-05-6 (6-Chloro-7-difluoromethyl-1H-benzimidazole)

6-Chloro-7-difluoromethyl-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-7-difluoromethyl-1H-benzimidazole

-

- インチ: 1S/C8H5ClF2N2/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-3,8H,(H,12,13)

- InChIKey: ZTKXDOYJZABJAP-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1C(F)F)N=CN2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 191

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 28.7

6-Chloro-7-difluoromethyl-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061002507-500mg |

6-Chloro-7-difluoromethyl-1H-benzimidazole |

1804058-05-6 | 98% | 500mg |

$1,128.99 | 2022-04-02 | |

| Alichem | A061002507-1g |

6-Chloro-7-difluoromethyl-1H-benzimidazole |

1804058-05-6 | 98% | 1g |

$2,084.21 | 2022-04-02 | |

| Alichem | A061002507-250mg |

6-Chloro-7-difluoromethyl-1H-benzimidazole |

1804058-05-6 | 98% | 250mg |

$898.82 | 2022-04-02 |

6-Chloro-7-difluoromethyl-1H-benzimidazole 関連文献

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

6-Chloro-7-difluoromethyl-1H-benzimidazoleに関する追加情報

6-Chloro-7-difluoromethyl-1H-benzimidazole (CAS No. 1804058-05-6): A Versatile Scaffold in Modern Medicinal Chemistry

6-Chloro-7-difluoromethyl-1H-benzimidazole (CAS No. 1804058-05-6) has emerged as a strategically significant heterocyclic compound in the field of medicinal chemistry and pharmaceutical development. This benzimidazole derivative exhibits a unique combination of electronic and steric properties that make it an ideal candidate for drug discovery and molecular design. The compound's core structure consists of a six-membered benzimidazole ring substituted with a chloro group at the 6-position and a fluorinated methyl group at the 7-position, creating a molecular framework with potential for bioisosterism and target-specific interactions.

Recent advances in computational chemistry and structure-based drug design have highlighted the importance of fluorinated heterocycles in modulating pharmacokinetic and pharmacodynamic properties. The difluoromethyl group in 6-Chloro-7-difluoromethyl-1H-benzimidazole contributes to hydrophobic interactions and electrostatic effects, which are critical for optimizing drug-receptor binding affinity. Notably, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that fluorinated benzimidazole derivatives exhibit enhanced metabolic stability and solubility profiles compared to their non-fluorinated analogs, making them particularly valuable in lead optimization campaigns.

The synthesis of 6-Chloro-7-difluoromethyl-1H-benzimidazole has been extensively investigated using transition-metal-catalyzed reactions. A 2022 report in Organic Letters described an efficient one-pot protocol involving fluorination reactions and heterocyclic ring formation. This method achieved a high yield (85-90%) under mild reaction conditions, utilizing commercially available precursors and environmentally benign solvents. The fluorination step was optimized using fluorinating agents such as selectfluor, which enabled precise regioselective functionalization of the benzimidazole scaffold.

Applications of 6-Chloro-7-difluoromethyl-1H-benzimidazole extend beyond traditional small-molecule drug discovery. In the realm of agrochemicals, this compound has been explored as a building block for designing selective herbicides and fungicides. A 2024 study in ACS Sustainable Chemistry & Engineering demonstrated that fluorinated benzimidazole derivatives exhibit enhanced herbicidal activity against weed species due to their ability to disrupt cell membrane integrity. The chloro substituent was found to play a critical role in target specificity, reducing non-target toxicity while maintaining agricultural efficacy.

In the context of materials science, 6-Chloro-7-difluoromethyl-1H-benzimidazole has shown promise as a ligand component in coordination polymers and metal-organic frameworks (MOFs). Research published in Advanced Materials in 2023 highlighted the compound's fluorine-containing moieties as key to hydrophobic interactions in MOF synthesis. These materials demonstrated exceptional gas adsorption capacities and selective separation properties, with potential applications in carbon capture and gas storage technologies.

The pharmacological profiling of 6-Chloro-7-difluoromethyl-1H-benzimidazole has revealed several biological activities of interest. In in vitro assays, the compound exhibited moderate inhibitory effects against tyrosine kinase enzymes, suggesting potential as a tyrosine kinase inhibitor in cancer therapeutics. A 2024 study in Pharmacological Research also reported anti-inflammatory activity in murine models, with the compound showing reduced pro-inflammatory cytokine production and improved tissue repair outcomes. These findings underscore the versatility of this scaffold in molecular engineering.

Current structure-activity relationship (SAR) studies on 6-Chloro-7-difluoromethyl-1H-benzimidazole have focused on fluorine substitution patterns and ring size modifications. A comparative analysis published in European Journal of Medicinal Chemistry (2024) revealed that fluorine atoms at the 7-position are critical for maintaining potency, while chloro substitution at the 6-position enhances selectivity and metabolic stability. These insights are being leveraged in fragment-based drug discovery programs targeting protein-protein interactions and enzyme active sites.

In the biological evaluation domain, 6-Chloro-7-difluoromethyl-1H-benzimidazole has been tested as a potential radiosensitizer in cancer radiotherapy. Preclinical studies in Journal of Nuclear Medicine (2024) demonstrated that the compound enhances radiation-induced DNA damage in tumor cells while sparing normal tissue. This radioenhancing effect is attributed to the electronic properties of the fluorinated ring, which may modulate cellular redox states.

The analytical chemistry of 6-Chloro-7-difluoromethyl-1H-benzimidazole has also advanced significantly. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) techniques have enabled precise molecular characterization. A 2023 study in Analyst developed a fluorine-19 NMR method for quantitative analysis of fluorinated compounds, which proved particularly useful in pharmaceutical quality control and environmental monitoring applications.

Looking ahead, the computational modeling of 6-Chloro-7-difluoromethyl-1H-benzimidazole is expected to play a pivotal role in drug design and material development. Quantum mechanical calculations are being used to predict reactivity patterns, while machine learning algorithms are being trained on large chemical databases to identify novel substitution strategies. These approaches are accelerating lead optimization in pharmaceutical R&D and nanotechnology applications.

In conclusion, 6-Chloro-7-difluoromethyl-1H-benzimidazole represents a versatile scaffold with broad scientific and industrial applications. From pharmaceutical development to materials engineering, its unique chemical properties are driving innovation across disciplines. Continued research and interdisciplinary collaboration will be key to unlocking its full potential in the coming decades.

The compound 6-Chloro-7-difluoromethyl-1H-benzimidazole is a multifaceted molecule with a wide array of applications spanning pharmaceuticals, materials science, and environmental chemistry. Below is a structured summary of its key features and implications: --- ### 1. Chemical Structure and Properties - Structure: Benzimidazole ring with chlorine at position 6 and a difluoromethyl group at position 7. - Key Functional Groups: - Chlorine substituent enhances selectivity and metabolic stability. - Difluoromethyl group contributes to electronic effects and hydrophobic interactions. - Analytical Techniques: Advanced methods like fluorine-19 NMR and HRMS enable precise quantitative and structural analysis. --- ### 2. Pharmaceutical Applications - Tyrosine Kinase Inhibition: Shows moderate inhibitory activity against kinases, suggesting potential in cancer therapeutics. - Anti-Inflammatory Activity: Demonstrates reduced pro-inflammatory cytokine production in murine models. - Radioenhancing Effects: Enhances radiation-induced DNA damage in tumor cells, with minimal toxicity to normal tissue. - Tyrosine Kinase Inhibitor: Potential as a targeted therapy in oncology. - Structure-Activity Relationship (SAR): Fluorine at position 7 and chlorine at position 6 are critical for activity and selectivity. --- ### 3. Agrochemical Applications - Herbicidal and Fungicidal Activity: Shows enhanced efficacy against weed species due to membrane disruption. - Target Specificity: Chloro group reduces non-target toxicity, making it a safer agrochemical. --- ### 4. Materials Science - Metal-Organic Frameworks (MOFs): Fluorinated moieties contribute to hydrophobic interactions and gas adsorption capacities. - Applications: Carbon capture, gas storage, and selective separation technologies. --- ### 5. Computational and Analytical Advances - Quantum Mechanical Modeling: Predicts reactivity and electronic behavior. - Machine Learning: Facilitates lead optimization and novel substitution strategies. - Environmental Monitoring: Useful in pharmaceutical quality control and fluorine detection. --- ### 6. Future Directions - Drug Design: Leveraging fragment-based approaches for protein-protein interactions. - Interdisciplinary Collaboration: Key to innovation in pharmaceuticals, materials, and environmental science. - Sustainable Chemistry: Potential in green chemistry and eco-friendly materials. --- ### Conclusion 6-Chloro-7-difluoromethyl-1H-benzimidazole is a versatile scaffold with significant potential in drug development, agrochemicals, and advanced materials. Its unique chemical properties and broad biological activities position it as a promising molecule for future research and industrial applications. Continued interdisciplinary efforts will be critical to maximize its impact in science and technology. --- This summary highlights the molecule's diverse utility and underscores the importance of further research to fully exploit its potential.1804058-05-6 (6-Chloro-7-difluoromethyl-1H-benzimidazole) 関連製品

- 1214741-14-6((1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate)

- 885519-43-7(3-Iodo-4,6-dinitro-1H-indazole)

- 2680712-24-5(2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)

- 74826-21-4(BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-)

- 1351594-55-2(N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide)

- 1255939-60-6(4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde)

- 2229634-97-1(tert-butyl 2-2-(methylamino)acetylpyrrolidine-1-carboxylate)

- 2199322-37-5(4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide)

- 1778736-18-7(Biotin-PEG4-alcohol)

- 1033618-49-3((4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate)